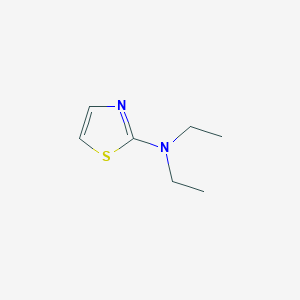

N,N-diethyl-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-3-9(4-2)7-8-5-6-10-7/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPDLFJFQAPPGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the 1,3 Thiazole Heterocycle in Organic Chemistry

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. wikipedia.org This structural motif is of profound importance in organic and medicinal chemistry for several reasons. nih.govethernet.edu.et Thiazoles are integral components of numerous natural products, most notably vitamin B1 (thiamine), which plays a crucial role in metabolism. wikipedia.orglibretexts.org The aromatic nature of the thiazole (B1198619) ring, resulting from the delocalization of pi-electrons, imparts a degree of stability to the molecule. wikipedia.org

The presence of both a sulfur and a nitrogen atom in the ring provides unique electronic properties and multiple sites for chemical modification, making the thiazole scaffold a versatile building block in synthesis. nih.govethernet.edu.et This adaptability allows for the creation of a wide array of derivatives with diverse chemical and physical properties.

Overview of 2 Aminothiazole Derivatives in Synthetic and Medicinal Chemistry Research

Among the various classes of thiazole (B1198619) derivatives, 2-aminothiazoles have emerged as a particularly significant and extensively studied group. nih.govscholarsresearchlibrary.comresearchgate.net The 2-aminothiazole (B372263) core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be used to develop potent and selective ligands for a range of biological targets. researchgate.net

This has led to the development of numerous 2-aminothiazole-containing drugs with a wide spectrum of therapeutic applications. nih.govscholarsresearchlibrary.com For instance, derivatives of 2-aminothiazole have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal agents. nih.govscholarsresearchlibrary.comnih.govorientjchem.org The ability to readily synthesize and modify the 2-aminothiazole structure, often through methods like the Hantzsch thiazole synthesis, further enhances its appeal to synthetic and medicinal chemists. nih.gov

Research Trajectories for N,n Disubstituted 1,3 Thiazol 2 Amines, with Focus on N,n Diethyl 1,3 Thiazol 2 Amine

Classical and Contemporary Approaches to 2-Aminothiazole Synthesis

The construction of the 2-aminothiazole ring system is a cornerstone of heterocyclic chemistry, with several key methods being widely employed and continuously refined.

Hantzsch Condensation and its Mechanistic Nuances

The Hantzsch thiazole (B1198619) synthesis, first reported in 1887, remains one of the most fundamental and frequently utilized methods for preparing 2-aminothiazoles. chemicalbook.comnih.gov This reaction typically involves the condensation of an α-halocarbonyl compound with a thiourea (B124793) or thioamide. chemicalbook.comacgpubs.org The versatility of this method allows for the synthesis of a wide array of 2-aminothiazole derivatives with various substituents. derpharmachemica.com

The mechanism of the Hantzsch condensation is a well-studied process. It is generally accepted to proceed through the initial nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the 2-aminothiazole ring. acgpubs.org The reaction can be performed under various conditions, including solvent-free and catalyzed reactions, to improve efficiency and yield. organic-chemistry.org

A plausible mechanism involves the following steps:

Nucleophilic attack of the thiourea sulfur on the α-carbon of the α-haloketone.

Formation of an open-chain α-thioketone intermediate.

Intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl carbon.

Dehydration of the resulting thiazoline (B8809763) intermediate to form the aromatic 2-aminothiazole. acgpubs.org

The reaction conditions can be tailored to accommodate a variety of substrates. For instance, the use of microwave irradiation has been shown to accelerate the reaction and improve yields in some cases.

One-Pot and Multicomponent Reaction Strategies

In recent years, one-pot and multicomponent reactions (MCRs) have gained significant traction for the synthesis of 2-aminothiazoles due to their efficiency, atom economy, and operational simplicity. bohrium.comtandfonline.comresearchgate.net These strategies allow for the construction of complex molecules from simple starting materials in a single synthetic operation, often without the need to isolate intermediates. bohrium.com

One notable one-pot approach involves the in situ α-halogenation of a ketone followed by condensation with a thiourea. rsc.org This modified Hantzsch reaction streamlines the process by avoiding the separate preparation and handling of often lachrymatory α-haloketones. rsc.org Various halogenating agents such as N-bromosuccinimide (NBS) and trichloroisocyanuric acid (TCCA) have been successfully employed in these one-pot procedures. nih.govrsc.org

Multicomponent reactions offer even greater efficiency by combining three or more starting materials in a single reaction vessel. For example, a three-component reaction of an isocyanide, an amine, and elemental sulfur can generate a thiourea in situ, which then reacts with a 2'-bromoacetophenone (B1265738) to yield a 2-aminothiazole. bohrium.comresearchgate.net Another three-component approach involves the reaction of aromatic methyl ketones, elemental sulfur, and cyanamide. bohrium.com These MCRs often proceed with high atom economy and allow for the rapid generation of diverse libraries of 2-aminothiazole derivatives. bohrium.comresearchgate.net

Cyclization Protocols Involving Thioureas and α-Halocarbonyl Compounds

The reaction between thioureas and α-halocarbonyl compounds is the cornerstone of the Hantzsch synthesis and remains a primary method for constructing the 2-aminothiazole ring. researchgate.netresearchgate.net The choice of both the thiourea and the α-halocarbonyl component allows for the introduction of a wide range of substituents onto the resulting thiazole ring.

For instance, substituted thioureas can be readily prepared from the corresponding amines and isothiocyanates, providing a straightforward route to N-substituted 2-aminothiazoles. nih.gov The α-halocarbonyl component can also be varied, with α-bromo and α-chloro ketones being the most common choices. The reactivity of the α-haloketone can influence the reaction conditions required for efficient cyclization.

The cyclization is typically carried out in a suitable solvent, such as ethanol (B145695), and may be facilitated by the addition of a base to neutralize the hydrogen halide formed during the reaction. The reaction temperature can also be optimized to achieve the desired balance between reaction rate and selectivity.

Targeted Synthesis of this compound

The synthesis of the specific compound this compound requires careful selection of precursors and optimization of reaction conditions to achieve high yields and purity.

Precursor Selection and Optimization of Reaction Parameters

The most direct route to this compound involves the reaction of N,N-diethylthiourea with an appropriate α-halocarbonyl compound. N,N-diethylthiourea can be synthesized from diethylamine (B46881) and a source of thiocarbonyl, such as carbon disulfide or a thiophosgene (B130339) equivalent.

The choice of the α-halocarbonyl reactant is critical. For the synthesis of the parent this compound, an α-haloacetaldehyde or a synthetic equivalent is required. Due to the instability and tendency of α-haloacetaldehydes to polymerize, precursors such as chloroacetaldehyde (B151913) diethyl acetal (B89532) are often used. chemicalbook.com The reaction is typically carried out in a suitable solvent, and the reaction temperature and time are optimized to maximize the yield of the desired product.

Optimization of reaction parameters may involve screening different bases, solvents, and reaction temperatures. For instance, in related syntheses of 2-aminothiazoles, the use of a base like potassium carbonate or triethylamine (B128534) is common to facilitate the reaction. tandfonline.com The choice of solvent can also significantly impact the reaction outcome, with polar protic solvents like ethanol often being employed.

Catalyst Systems and Solvent Considerations for Enhanced Efficiency

To improve the efficiency and environmental footprint of 2-aminothiazole synthesis, various catalyst systems and alternative solvent systems have been explored. nih.govrsc.org While the classical Hantzsch reaction can often proceed without a catalyst, the use of certain catalysts can accelerate the reaction, improve yields, and allow for milder reaction conditions. organic-chemistry.org

A range of catalysts have been reported for the synthesis of 2-aminothiazoles, including both homogeneous and heterogeneous catalysts. chemicalbook.comnih.gov For example, Lewis acids and solid-supported acid catalysts have been shown to be effective. rsc.org In some one-pot syntheses, a catalyst is employed to facilitate the in situ halogenation of the ketone. rsc.org

Solvent selection is another crucial aspect of optimizing the synthesis. While traditional organic solvents like ethanol are commonly used, there is a growing interest in more environmentally benign solvents. rsc.org Water has been successfully used as a solvent for some one-pot syntheses of 2-aminothiazoles, offering significant advantages in terms of cost, safety, and environmental impact. bohrium.comresearchgate.net The use of solvent-free conditions, where the reactants are heated together without a solvent, has also been reported as a highly efficient and eco-friendly method. organic-chemistry.org

For the specific synthesis of this compound, the choice of catalyst and solvent would depend on the specific precursors and reaction strategy employed. A systematic investigation of different catalyst and solvent combinations would be necessary to identify the optimal conditions for maximizing yield and purity.

Data Tables

Table 1: Examples of One-Pot and Multicomponent Reactions for 2-Aminothiazole Synthesis

| Reaction Type | Starting Materials | Catalyst/Conditions | Product Scope | Reference |

| Three-Component | Isocyanides, Amines, Sulfur, 2'-Bromoacetophenones | Aqueous, 100 °C | Diversely substituted 2-iminothiazolines and 2-aminothiazoles | bohrium.comresearchgate.net |

| Three-Component | Aromatic methyl ketones, Elemental sulfur, Cyanamide | Metal-free | 2-Amino-4-arylthiazole derivatives | bohrium.com |

| One-Pot | Methyl ketones, Thiourea, Trichloroisocyanuric acid (TCCA) | Ca/4-MePy-IL@ZY-Fe3O4 nanocatalyst, EtOH, 80 °C | Substituted 2-aminothiazoles | rsc.org |

| One-Pot | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Silica supported tungstosilisic acid | Substituted Hantzsch thiazole derivatives | researchgate.net |

Table 2: Catalyst and Solvent Systems for 2-Aminothiazole Synthesis

| Catalyst | Solvent | Reaction Type | Advantages | Reference |

| Fe(III) chloride | DMSO | One-pot, multicomponent | Green, economical, good yield | tandfonline.com |

| None | Solvent-free | Hantzsch condensation | Simple, fast, eco-friendly, good yields | organic-chemistry.org |

| Ca/4-MePy-IL@ZY-Fe3O4 | Ethanol | One-pot | Recyclable catalyst, quick reaction times, high efficiency | rsc.org |

| Copper(II) oxide | DMA | Domino reaction | Efficient for fused systems | rsc.org |

| Visible light | Not specified | One-pot | Mild conditions, green chemistry, high yields | organic-chemistry.org |

Synthetic Routes to Functionalized this compound Derivatives

Chemical Transformations at the Thiazole Ring (C-4, C-5)

Functionalization of the this compound scaffold at the C-4 and C-5 positions of the thiazole ring is crucial for creating structural diversity. These positions are susceptible to electrophilic substitution, with the C-5 position being generally more reactive. researchgate.net

The most common strategy for introducing substituents at the C-4 and/or C-5 positions is through the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative. By selecting appropriately substituted α-haloketones, a wide variety of groups can be incorporated at these positions from the outset. For example, reacting a substituted acetophenone (B1666503) with thiourea in the presence of iodine yields 4-aryl-2-aminothiazoles. nih.gov

Post-synthesis modification of the thiazole ring is also a viable strategy. Electrophilic substitution reactions can introduce functionality. Azo-coupling reactions, for instance, can occur at the C-5 position. The reaction of 2-aminothiazole with a diazonium salt results in the formation of a 5-arylazo derivative. mdpi.com Similarly, the reaction of 4-(2,4-diethoxyphenyl)thiazol-2-amine with 1H-indole-3-carboxaldehyde leads to the formation of a Schiff base, which while being a modification at the amino group, is often followed by further reactions that can involve the thiazole ring. nih.gov

Benzimidazole-thiazole derivatives can be prepared by heating 2-acetylbenzimidazoles with thiourea and iodine, which directly installs a benzimidazole (B57391) moiety at the C-4 position of the resulting 2-aminothiazole. nih.gov

Table 2: Examples of Functionalization at the C-4 and C-5 Positions of the Thiazole Ring

| Starting Material | Reagent(s) | Position(s) Functionalized | Resulting Structure/Substituent | Reference |

|---|---|---|---|---|

| Substituted α-haloketone, Thiourea | Hantzsch Synthesis | C-4, C-5 | Variously substituted thiazole ring | nih.govnih.gov |

| 2-Acetylbenzimidazole, Thiourea | Iodine, Ethanol | C-4 | 4-(Benzimidazol-2-yl) | nih.gov |

| 2-Aminothiazole | Diazonium salt | C-5 | 5-(Arylazo) | mdpi.com |

| 2-Amino-4-arylthiazole | Malononitrile, Acetic acid | C-5 | 5-Amino-pyrimidine (via fused ring formation) | nih.gov |

| 2-Aminothiazole | 3-Ethoxy-N-arylpropenamides, NBS | C-5 | 5-Carboxanilide | mdpi.com |

Modifications and Derivatization at the Diethylamino Moiety

While direct chemical modification of the robust diethylamino group is less common, the synthesis of analogues with different N-substituents is a primary method for derivatization at this position. These syntheses typically involve either starting with a differently substituted thiourea or modifying a primary 2-aminothiazole precursor.

The Hantzsch synthesis can be adapted by using N-substituted or N,N-disubstituted thioureas to directly install alkyl or aryl groups on the exocyclic amino function. For the synthesis of this compound itself, N,N-diethylthiourea would be condensed with an appropriate α-haloacetaldehyde derivative.

Alternatively, a pre-formed 2-aminothiazole can undergo various transformations at the primary amino group.

Acylation : Reaction with acyl halides or anhydrides in the presence of a base like pyridine (B92270) readily forms N-acyl-2-aminothiazoles. nih.govmdpi.com For example, 2-aminothiazole can be acylated with chloroacetyl chloride to produce a chloroacetamide derivative, a versatile intermediate for further substitution. nih.govresearchgate.net

Formation of Thioureas : 2-Aminothiazoles react with isothiocyanates to yield N-(thiazol-2-yl)thiourea derivatives. nih.gov

Schiff Base Formation : Condensation with various aldehydes produces N-(substituted)-thiazol-2-amine Schiff bases, which are important intermediates for creating more complex heterocyclic systems. nih.gov

Nucleophilic Substitution : The synthesis of N,4-diaryl-1,3-thiazole-2-amines has been achieved through a multi-step process where dithiocarbamates, formed from anilines, are converted to aryl thioamides, which then react with α-bromoketones to build the thiazole ring with a substituted amino group. nih.gov

Table 3: Synthetic Modifications at the 2-Amino Group of the Thiazole Scaffold

| Reagent/Method | Resulting Moiety | Example Product Class | Reference |

|---|---|---|---|

| Acyl Halides / Anhydrides | Amide | N-Acyl-2-aminothiazoles | nih.govmdpi.com |

| Isothiocyanates | Thiourea | N-(Thiazol-2-yl)thioureas | nih.gov |

| Aldehydes | Schiff Base (Imine) | N-(Substituted-benzylidene)-thiazol-2-amines | nih.gov |

| Chloroacetyl chloride | Chloroacetamide | 2-Chloro-N-(thiazol-2-yl)acetamide | nih.govresearchgate.net |

| Dithiocarbamate route | N-Aryl | N,4-Diaryl-1,3-thiazol-2-amines | nih.gov |

Preparation of Hybrid Heterocyclic Systems Incorporating the this compound Scaffold

The this compound scaffold serves as a building block for creating larger, hybrid heterocyclic systems with diverse structures. These hybrids are typically formed by constructing a new ring fused to or linked to the thiazole core.

Fused Systems:

Imidazo[2,1-b]thiazoles : These important fused systems can be synthesized via the reaction of 2-aminothiazoles with α-haloketones. acs.orgjetir.org A green, copper-catalyzed thioamination strategy has also been developed for the synthesis of imidazo[2,1-b]thiazole-based heterocycles from β-nitroalkenes and 1H-benzo[d]imidazole-2-thiol. jetir.org

Thiazolo[3,2-a]pyridines : Highly functionalized derivatives of this fused system can be achieved through multi-component cascade reactions. One such method involves a five-component reaction of cyanoacetohydrazide, acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine (B1669678) hydrochloride. nih.gov

Thiazolo[3,2-b] tandfonline.comresearchgate.netorganic-chemistry.orgtriazoles : These can be synthesized from 2-hydrazinothiazole derivatives.

Benzothiazole- tandfonline.combepls.com-thiazine hybrids : A catalyst- and solvent-free synthesis of these hybrids has been developed using microwave irradiation from benzo[d]thiazol-2-amines, isothiocyanates, and dialkyl acetylenedicarboxylates. researchgate.net

Linked Systems: Numerous hybrid molecules have been created where a thiazole ring is covalently linked to another heterocyclic system.

Thiazolyl-Pyridazinediones : These have been prepared via a microwave-assisted, three-component synthesis involving maleic anhydride, thiosemicarbazide, and hydrazonoyl halides, using chitosan (B1678972) as a green catalyst. mdpi.com

Thiazole-Pyrazole Hybrids : The synthesis of these linked systems can be achieved by reacting pyrazoline N-thioamide derivatives with phenacyl bromide. acs.org

Thiazole-Thiophene-Pyrazole Hybrids : Complex hybrids have been synthesized where a central thiazole ring is linked to both a thiophene (B33073) and a pyrazole (B372694) ring, demonstrating the versatility of molecular hybridization. acs.org

Bis-thiazoles : Symmetrical molecules containing two thiazole rings have also been synthesized and investigated. researchgate.net

These strategies highlight the modularity of thiazole chemistry, allowing for the construction of a vast array of complex molecules built upon the this compound framework. nih.govacs.org

Table 4: Examples of Hybrid Heterocyclic Systems Based on the Thiazole Scaffold

| Hybrid System Type | Synthetic Strategy | Key Reagents | Reference |

|---|---|---|---|

| Fused: Imidazo[2,1-b]thiazole (B1210989) | Cyclocondensation | 2-Aminothiazole, α-Haloketone | acs.orgjetir.org |

| Fused: Thiazolo[3,2-a]pyridine | Five-component cascade reaction | Cyanoacetohydrazide, Aldehydes, etc. | nih.gov |

| Fused: Benzothiazole- tandfonline.combepls.com-thiazine | One-pot, three-component reaction (MW) | Benzo[d]thiazol-2-amine, Isothiocyanate, Acetylenedicarboxylate | researchgate.net |

| Linked: Thiazolyl-Pyridazinedione | Three-component reaction (MW) | Maleic anhydride, Thiosemicarbazide, Hydrazonoyl halide | mdpi.com |

| Linked: Thiazole-Pyrazole | Cyclocondensation | Pyrazoline N-thioamide, Phenacyl bromide | acs.org |

| Linked: Thiazole-Triazole | Click Chemistry (Huisgen cycloaddition) | Azide-functionalized thiazole, Alkyne | researchgate.net |

Electrophilic and Nucleophilic Reactivity of the Thiazole Core

The thiazole ring in this compound exhibits a nuanced reactivity profile, influenced significantly by the presence of the N,N-diethylamino substituent at the 2-position. This substituent acts as a potent electron-donating group, which in turn enhances the nucleophilicity of the molecule. evitachem.com

The reactivity of the thiazole core is characterized by the following:

Nucleophilic Attack: The C2 carbon of the thiazole ring is inherently electrophilic and susceptible to nucleophilic attack. This reactivity is a general characteristic of 2-aminothiazoles. ias.ac.inias.ac.in The N,N-diethylamino group at this position can be displaced by strong nucleophiles under certain conditions.

Reactivity of the Amino Group: The exocyclic amino group itself can act as a nucleophile, participating in reactions such as acylation and alkylation. evitachem.commnstate.edu For instance, it can be acylated with various acyl halides to form the corresponding amides. mdpi.com

The table below summarizes the general reactivity of the thiazole core in 2-aminothiazole derivatives.

| Position | Reactivity Type | Influencing Factors |

| C2 | Electrophilic | Susceptible to nucleophilic attack. ias.ac.inias.ac.in |

| C4 | Electrophilic/Nucleophilic | Less reactive than C5 for electrophilic attack. |

| C5 | Electrophilic | Primary site for electrophilic substitution due to activation by the 2-amino group. evitachem.com |

| Ring Nitrogen | Electrophilic | Can be protonated or alkylated to form thiazolium salts. ias.ac.in |

| Exocyclic Nitrogen | Nucleophilic | Can undergo acylation, alkylation, and condensation reactions. evitachem.commnstate.edumdpi.com |

Reaction Kinetics and Thermodynamic Considerations in Chemical Transformations

The kinetics and thermodynamics of reactions involving this compound are crucial for understanding and optimizing synthetic transformations. While specific kinetic and thermodynamic data for this exact compound are not extensively reported in the provided search results, general principles for 2-aminothiazole derivatives can be applied.

Enzyme kinetics studies on related 2-aminothiazole derivatives have been conducted to understand their mode of action as inhibitors of specific enzymes. nih.gov These studies often determine kinetic parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) to quantify the potency of the compounds. For example, a study on 2-aminothiazole derivatives as CK2 inhibitors identified compounds with IC50 values in the low micromolar range. nih.gov

Thermodynamic studies on related heterocyclic compounds, such as 2-amino-1,3,4-thiadiazoles, have investigated their relative stability and enthalpies of formation. researchgate.net Such studies often employ experimental techniques like combustion calorimetry and theoretical calculations to determine the thermodynamic properties of different isomers and substituted derivatives. researchgate.net These findings can provide insights into the relative stability of this compound and its reaction products.

Intramolecular Rearrangements and Cycloaddition Pathways

This compound and related 2-aminothiazole derivatives can participate in intramolecular rearrangements and cycloaddition reactions, leading to the formation of more complex heterocyclic systems.

Intramolecular Rearrangements:

A notable rearrangement has been observed in α-amino acid amide derivatives of 2-aminobenzothiazoles, which are structurally related to this compound. nih.gov This thermal rearrangement involves the nucleophilic attack of an amine group onto the C2 position of the thiazole ring, forming a spiro intermediate. nih.gov This is followed by the cleavage of the thiazole ring and subsequent oxidation to a disulfide. nih.gov While this specific rearrangement was documented for benzothiazole (B30560) derivatives, it highlights the potential for suitably positioned nucleophiles to induce ring-opening of the thiazole core.

Cycloaddition Pathways:

Thiazole derivatives can participate in cycloaddition reactions. For instance, the [3+2] cycloaddition reaction is a powerful tool for constructing complex molecules containing the thiazole scaffold. mdpi.com In one example, an ethylene (B1197577) derivative based on an imidazo[2,1-b]thiazole scaffold underwent a [3+2] cycloaddition with an azomethine ylide to afford a spirooxindole compound. mdpi.com While not directly involving this compound, this demonstrates the capability of the thiazole ring system to act as a dipolarophile in cycloaddition reactions.

Furthermore, 1,3,4-thiadiazole (B1197879) derivatives, which share a similar heterocyclic core, have been synthesized via tandem 1,3-dipolar cycloaddition reactions of nitrilimines with various sulfur-containing dipolarophiles. nih.govresearchgate.net

Stability and Degradation Pathways under Controlled Conditions

The stability of this compound is a critical factor, particularly in the context of its storage and handling for research and potential applications. Studies on a structurally similar antimalarial 2-aminothiazole revealed its decomposition in DMSO at room temperature. nih.gov

Key findings regarding the stability and degradation of related 2-aminothiazoles include:

Temperature Dependence: The decomposition of the antimalarial 2-aminothiazole was found to be temperature-dependent, with significant degradation occurring at room temperature over a week, while being minimal at -20°C over two months. nih.gov

Solvent Effects: The choice of solvent can significantly impact the stability of 2-aminothiazole derivatives. The aforementioned study highlighted decomposition in DMSO. nih.gov

Degradation Products: The degradation of a related N-nitroso-hydrochlorothiazide was studied under different pH conditions, revealing various degradation products, including formaldehyde (B43269) and aminobenzenesulfonic acid derivatives. researchgate.net This indicates that the degradation pathway can be influenced by the surrounding chemical environment.

Strategies for Stabilization: To mitigate degradation, it has been suggested that working with fresh stock solutions, avoiding multiple freeze-thaw cycles, and considering alternative solvents are crucial. nih.gov Blocking the reactive C5 position of the thiazole ring with a fluorine atom has also been proposed as a strategy to reduce reactivity and enhance stability. nih.gov

The table below summarizes the stability data for a related antimalarial 2-aminothiazole in DMSO. nih.gov

| Temperature | Time | Degradation |

| Room Temperature | 2 weeks | 100% |

| +4 °C | 2 months | 79% |

| -20 °C | 2 months | 18% |

Coordination Chemistry of N,n Diethyl 1,3 Thiazol 2 Amine As a Ligand

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-aminothiazole-type ligands is typically achieved through direct reaction between the ligand and a metal salt in a suitable solvent. discoveryjournals.org For N,N-diethyl-1,3-thiazol-2-amine, a general synthetic route would involve dissolving the ligand in a solvent like ethanol (B145695) or methanol (B129727) and adding a solution of the desired metal salt (e.g., chlorides, nitrates, or acetates). The mixture is often heated under reflux for several hours to ensure the completion of the reaction. discoveryjournals.orgijper.org Upon cooling, the resulting solid complex can be isolated by filtration, washed with the solvent, and dried. ijper.org

Characterization of these complexes relies on a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: This technique is crucial for identifying the ligand's coordination sites. Changes in the vibrational frequencies of the thiazole (B1198619) ring, particularly the C=N and C-S stretching bands, upon complexation provide evidence of metal-ligand bond formation. nnpub.orgnih.gov

NMR Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can elucidate the structure. Shifts in the chemical environments of the protons and carbons of the thiazole ring and the diethylamino group upon coordination can confirm the binding mode. nih.govacs.org

UV-Visible Spectroscopy: Electronic spectra reveal information about the geometry of the complex and the effect of coordination on the ligand's electronic transitions. The appearance of d-d transition bands for transition metal complexes can help in assigning the geometry (e.g., octahedral or tetrahedral). acs.org

Mass Spectrometry: This provides information on the mass of the complex, helping to confirm its stoichiometry. orientjchem.org

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, coordination geometry, and stoichiometry. tandfonline.comnih.gov

Ligand-Metal Coordination Modes and Chelation Behavior

Thiazole-based ligands can coordinate to metal ions through several modes. Thiazoles possess a soft donor atom (sulfur) and a hard donor atom (nitrogen), allowing them to bind to a range of hard and soft metals. nih.gov For 2-aminothiazole (B372263) derivatives, coordination predominantly occurs in a monodentate fashion through the endocyclic nitrogen atom (N-3). tandfonline.comuq.edu.au This is the most common binding mode observed in numerous crystal structures of related complexes. uq.edu.au

In the case of this compound, monodentate coordination via the ring nitrogen is the most probable behavior. The nitrogen atom of the exocyclic N,N-diethylamino group is generally a weaker Lewis base due to the electron-withdrawing nature of the heterocyclic ring and significant steric hindrance from the two ethyl groups. This steric bulk would make it difficult for the exocyclic nitrogen to approach the metal center, making chelation (bidentate N,N' coordination) unlikely.

However, under specific conditions, other coordination modes cannot be entirely ruled out:

Bridging Ligand: The ligand could potentially bridge two metal centers, although this is less common for simple 2-aminothiazoles.

Ring Opening: In reactions with certain metals like palladium(II) and platinum(II) in basic media, 2-aminothiazoles can undergo ring opening via C-S bond cleavage, leading to the formation of different complex structures. rsc.org

Stoichiometric and Geometric Diversity in Metal Chelates

Metal complexes of 2-aminothiazole ligands exhibit a variety of stoichiometries and geometries, which are influenced by the metal-to-ligand ratio, the nature of the metal ion, and the counter-anions present.

Commonly observed stoichiometries for monodentate ligands like this compound are of the type M(L)₂X₂ and M(L)₄X₂, where 'L' is the thiazole ligand and 'X' is an anionic ligand (e.g., Cl⁻, Br⁻, CH₃COO⁻). discoveryjournals.orgtandfonline.com

The resulting geometries are diverse:

Tetrahedral: For M(L)₂X₂ complexes, particularly with metals like Zn(II), Co(II), and Cu(II), a discrete tetrahedral geometry is frequently observed. tandfonline.comresearchgate.net

Square Planar: This geometry is also possible for M(L)₂X₂ complexes, especially with Ni(II) and Pd(II) ions.

Octahedral: In M(L)₄X₂ complexes or in cases where solvent molecules also coordinate, an octahedral geometry is common. discoveryjournals.orgacs.org This is often seen with Ni(II) and Co(II). ijper.org ESI-mass analysis of nickel complexes with related bidentate thiazole ligands has suggested the formation of [Ni(L₂)X₂] species. nih.gov

The table below summarizes the expected diversity based on analogous systems.

| Metal Ion (Example) | Typical Stoichiometry | Probable Geometry |

| Zn(II) | [Zn(L)₂Cl₂] | Tetrahedral |

| Cu(II) | [Cu(L)₂Cl₂] | Distorted Tetrahedral/Square Planar |

| Co(II) | [Co(L)₂Cl₂] | Tetrahedral |

| Ni(II) | [Ni(L)₄]²⁺ | Octahedral |

| Pd(II) | [Pd(L)₂Cl₂] | Square Planar |

Influence of Complexation on the Electronic Structure of the Thiazole Moiety

Coordination of the this compound ligand to a Lewis acidic metal center invariably alters the electronic structure of the thiazole moiety. This perturbation can be readily observed through various spectroscopic techniques. The donation of electron density from the ligand's ring nitrogen to the metal center is a key feature of this interaction. nih.gov

Infrared Spectroscopy: The coordination of the thiazole ring nitrogen to the metal ion results in a shift of the C=N stretching vibration band to a lower frequency (wavenumber). nih.gov This shift, typically in the range of 10-25 cm⁻¹, indicates a weakening of the C=N bond due to the withdrawal of electron density towards the metal. nih.gov

UV-Visible Spectroscopy: The electronic absorption spectra of the ligand, which typically show bands corresponding to π → π* and n → π* transitions, are affected by complexation. These bands often shift to higher frequencies (a blue shift) in the metal complexes. acs.org Additionally, for d-block metals, new, weaker absorption bands may appear in the visible region, corresponding to d-d electronic transitions, which are useful for determining the coordination geometry of the metal ion. acs.org

NMR Spectroscopy: In the ¹H NMR spectra of diamagnetic complexes, protons located near the coordinating nitrogen atom (on the thiazole ring and the ethyl groups) would be expected to show a downfield shift (deshielding) due to the electron-withdrawing effect of the metal center. nih.govacs.org Similarly, the ¹³C NMR signals for the carbon atoms of the thiazole ring would also be shifted, with the carbon atom between the nitrogen and sulfur atoms (C2) being particularly affected. nih.gov Theoretical studies on related systems confirm that complexation leads to a redistribution of electron density across the ligand framework. mdpi.comtandfonline.com

Applications in Catalysis Research

While specific catalytic applications for complexes of this compound are not widely reported, the broader class of metal-thiazole complexes has shown significant promise in homogeneous catalysis. nih.gov The stable coordination environment provided by the thiazole ligand can be leveraged to design active and robust catalysts.

Copper-Catalyzed Reactions: Copper complexes featuring 2-aminobenzothiazole (B30445) ligands have been successfully employed as pre-catalysts for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, also known as "click chemistry". mdpi.com These reactions are highly efficient for synthesizing 1,4-disubstituted-1,2,3-triazoles in an aqueous medium at room temperature. The aminothiazole ligand is believed to stabilize the active copper(I) species. mdpi.com It is plausible that copper complexes of this compound could exhibit similar catalytic activity.

Palladium-Catalyzed Synthesis: Palladium(II) complexes with thiazole-derived ligands have been utilized as effective catalysts for the one-pot synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation. acs.org The stability and electronic properties of the thiazole ligand contribute to the efficiency of the catalytic cycle. acs.org

Oxidative Processes: Copper's redox activity [Cu(II)/Cu(I)] makes its complexes candidates for catalyzing oxidative reactions. The generation of reactive oxygen species (ROS) by some copper complexes is a known mechanism that has been explored, for instance, in the context of DNA cleavage. mdpi.com

The potential for this compound metal complexes in catalysis stems from the ligand's ability to form stable complexes, potentially enhancing the catalytic efficiency and recyclability of the metal center.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental chemical characteristics of N,N-diethyl-1,3-thiazol-2-amine. These calculations provide a detailed picture of the molecule's behavior and properties.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic properties of this compound are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The N,N-diethylamino group, a potent electron-donating group, significantly influences the electronic landscape of the thiazole (B1198619) ring. This substitution elevates the energy of the HOMO, which in turn enhances the molecule's nucleophilicity. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 1: Representative Frontier Orbital Energies of a Related Thiazole Derivative Data for 2-amino-4-(p-tolyl)thiazole from DFT calculations.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.54 |

| LUMO | -0.99 |

| Energy Gap (ΔE) | 4.55 |

This table presents data for a related compound to illustrate the concept of HOMO-LUMO analysis in the absence of specific data for this compound.

The distribution of these frontier orbitals is also significant. The HOMO is typically localized over the electron-rich regions of the molecule, including the thiazole ring and the amino group, while the LUMO is distributed over the electron-deficient areas. researchgate.net This distribution governs the sites of electrophilic and nucleophilic attack.

Reactivity Prediction via Global and Local Descriptors (e.g., Fukui Functions)

Fukui functions are particularly useful for identifying the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. While specific Fukui function analyses for this compound are not documented, studies on similar heterocyclic systems demonstrate the utility of this approach in predicting regioselectivity in chemical reactions. For 2-aminothiazole (B372263) derivatives, the nitrogen and sulfur atoms of the thiazole ring, as well as the exocyclic amino group, are generally identified as key reactive centers.

Spectroscopic Property Simulations (UV-Vis, IR, NMR Chemical Shifts)

Computational simulations of spectroscopic properties such as UV-Vis absorption, infrared (IR) vibrational frequencies, and nuclear magnetic resonance (NMR) chemical shifts are invaluable for interpreting experimental spectra and confirming the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of this compound. The simulations for related 2-aminothiazole derivatives show characteristic π → π* and n → π* transitions. nih.gov The absorption wavelengths are influenced by the electronic nature of the substituents and the solvent environment.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated to aid in the assignment of vibrational modes observed in experimental spectra. For thiazole derivatives, characteristic vibrational bands include C=N, C-S, and C-H stretching and bending modes. researchgate.netresearchgate.net DFT calculations on similar molecules have shown good agreement between calculated and experimental frequencies after applying appropriate scaling factors. researchgate.net

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.gov For this compound, calculations would predict the chemical shifts of the ethyl protons and carbons, as well as the protons and carbons of the thiazole ring. These theoretical values can be compared with experimental data to confirm the structural assignment. nih.gov

Table 2: Representative Calculated Vibrational Frequencies for a Thiazole Derivative Illustrative data based on DFT calculations for a generic 2-aminothiazole structure.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch (amine) | ~3500 |

| C-H Stretch (aromatic) | ~3100 |

| C=N Stretch (thiazole) | ~1620 |

| C-S Stretch (thiazole) | ~850 |

This table provides an example of calculated IR frequencies for a related compound to demonstrate the concept, as specific data for this compound is not available.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic perspective on the behavior of this compound, including its conformational preferences and interactions with other molecules.

Conformational Analysis and Tautomeric Equilibria

Furthermore, 2-aminothiazoles can exist in different tautomeric forms, primarily the amino and imino forms. Computational studies can predict the relative stabilities of these tautomers in different environments (gas phase and in solution). The position of the tautomeric equilibrium is crucial as it can significantly affect the compound's chemical and biological properties. For many 2-aminothiazoles, the amino tautomer is found to be more stable.

Ligand-Acceptor Interaction Modeling (General Binding Affinities/Energies)

Molecular docking and molecular dynamics (MD) simulations are powerful tools to investigate the potential interactions of this compound with biological macromolecules, such as enzymes and receptors. These methods predict the preferred binding poses and estimate the binding affinity or binding free energy.

In docking studies of various 2-aminothiazole derivatives with protein targets, the thiazole ring has been shown to participate in π-π stacking and hydrophobic interactions, while the amino group can form crucial hydrogen bonds with the protein's active site residues. nih.gov The diethyl groups would primarily contribute to hydrophobic interactions within a binding pocket.

While specific binding affinity data for this compound is not available, molecular docking studies on a wide range of 2-aminothiazole derivatives have been performed against various targets, such as kinases and oxidoreductases. asianpubs.orgacs.org These studies typically report binding energies or docking scores that indicate the strength of the interaction. For example, docking studies of some 2-aminothiazole derivatives against oxidoreductase proteins have shown binding affinities in the range of -7 to -9 kcal/mol. asianpubs.org

Table 3: Illustrative Molecular Docking Results for 2-Aminothiazole Derivatives Representative data from studies on various 2-aminothiazole derivatives against different protein targets.

| Compound Type | Protein Target | Estimated Binding Energy (kcal/mol) |

| Substituted 2-aminothiazole | Aurora Kinase | -9.67 |

| Substituted 2-aminothiazole | Carbonic Anhydrase I | -6.75 |

| Substituted 2-aminothiazole | Acetylcholinesterase | -7.86 |

This table presents a compilation of binding energy data for various 2-aminothiazole derivatives from different studies to illustrate the application of ligand-acceptor interaction modeling. acs.orgnih.gov

MD simulations can further refine the docked poses and provide a more detailed understanding of the stability of the ligand-protein complex over time, taking into account the flexibility of both the ligand and the receptor.

Advanced DFT Studies on the Reaction Mechanisms of this compound: A Theoretical Frontier

Despite the growing interest in the synthetic pathways and biological activities of thiazole derivatives, a comprehensive understanding of the reaction mechanisms underpinning the formation of this compound through advanced Density Functional Theory (DFT) studies remains a largely unexplored area of research. Extensive searches of scientific literature have not yielded specific DFT investigations detailing the mechanistic intricacies of this particular compound's synthesis.

While the application of DFT to elucidate the structures, electronic properties, and potential bioactivities of a wide array of thiazole-containing molecules is well-documented, a dedicated focus on the reaction coordinates, transition states, and energy profiles for the formation of this compound is conspicuously absent from the current body of published work.

Researchers have successfully employed DFT to explore the tautomeric equilibria, conformational preferences, and spectroscopic characteristics of various thiazole derivatives. researchgate.netnih.gov These studies provide a foundational understanding of the inherent properties of the thiazole ring system. Furthermore, computational approaches, including DFT, have been instrumental in rationalizing the biological activities of newly synthesized thiazole compounds by examining their molecular orbitals and electrostatic potentials. mdpi.com

In the broader context of heterocyclic chemistry, DFT has proven to be an invaluable tool for mapping out complex reaction mechanisms. For instance, studies on other heterocyclic systems have utilized DFT to calculate activation energies, identify key intermediates, and visualize the geometric changes that occur during a chemical transformation. This type of detailed mechanistic insight is crucial for optimizing reaction conditions, improving yields, and designing novel synthetic routes.

However, the specific application of these powerful computational techniques to the reaction pathways leading to this compound has not been reported. The synthesis of 2-aminothiazoles typically involves the Hantzsch thiazole synthesis, which is the condensation reaction between a thiourea (B124793) or thioamide and an α-haloketone. A thorough DFT study would involve modeling the reactants, locating the transition state for the nucleophilic attack of the sulfur on the α-haloketone, the subsequent cyclization, and the final dehydration step.

Such a study would provide precise energetic data for each step of the reaction, offering a quantitative picture of the reaction's feasibility and kinetics. The absence of such research represents a significant gap in the computational chemistry literature surrounding this specific thiazole derivative.

Future research efforts could be directed towards performing these advanced DFT calculations. This would not only illuminate the fundamental chemical steps involved in the synthesis of this compound but also contribute to a more profound and predictive understanding of thiazole chemistry as a whole.

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution NMR Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Specific experimental ¹H NMR and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for N,N-diethyl-1,3-thiazol-2-amine, are not available in the surveyed scientific literature. However, for related 2-aminothiazole (B372263) structures, ¹H NMR spectroscopy is typically used to identify protons on the thiazole (B1198619) ring and the alkyl substituents, while ¹³C NMR provides information on the chemical environment of each carbon atom in the molecule, including the characteristic shifts for the C=N, C-S, and C-C bonds within the heterocyclic ring.

Advanced Mass Spectrometry Techniques (e.g., HRMS, Tandem MS)

High-Resolution Mass Spectrometry (HRMS) serves as a critical tool for the precise determination of the elemental formula of this compound. Based on its chemical formula, C₇H₁₂N₂S, the theoretical exact mass can be calculated. Experimental HRMS data would be used to confirm this calculated mass, providing strong evidence of the compound's identity.

While specific experimental tandem mass spectrometry (Tandem MS) studies for this compound have not been reported, this technique would be invaluable for structural elucidation. By inducing fragmentation of the parent ion, Tandem MS would reveal characteristic fragmentation patterns, helping to confirm the connectivity of the diethylamino group to the thiazole ring.

X-ray Diffraction Analysis for Crystalline Structures

There is currently no publicly available X-ray diffraction data for this compound in the scientific literature. Should the compound be successfully crystallized, single-crystal X-ray diffraction analysis would provide definitive proof of its three-dimensional molecular structure. This technique would allow for the precise measurement of bond lengths, bond angles, and intermolecular interactions within the crystal lattice, offering unambiguous confirmation of its constitution and stereochemistry.

Vibrational Spectroscopy for Functional Group Identification and Molecular Structure (FT-IR, Raman)

Detailed experimental FT-IR and Raman spectra for this compound are not found in the available literature. However, based on its structure, the following characteristic vibrational modes would be expected:

C-H stretching: Vibrations from the ethyl groups and the thiazole ring.

C=N stretching: A characteristic band for the endocyclic imine bond in the thiazole ring.

C-N stretching: Associated with the diethylamino substituent.

Thiazole ring vibrations: A series of characteristic bands corresponding to the stretching and bending modes of the C-C, C-S, and C=N bonds within the heterocyclic core.

In studies of similar thiazole derivatives, FT-IR spectroscopy has been instrumental in confirming the formation of the thiazole ring and identifying key functional groups. nih.gov

Elemental Analysis

Elemental analysis provides quantitative data on the percentage composition of elements within the compound, serving as a fundamental test of purity and formula confirmation. For this compound, with the chemical formula C₇H₁₂N₂S, the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis are expected to align closely with these theoretical percentages, within a narrow margin of error (typically ±0.4%). nih.gov

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 53.85 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 7.75 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 17.94 |

| Sulfur | S | 32.06 | 1 | 32.06 | 20.53 |

| Total | | | | 156.247 | 100.00 |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

Specific data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound is not available in the reviewed literature. These techniques would provide insight into the compound's thermal stability, melting point, and decomposition profile. For instance, a related compound, N,N-diethyl-4-methyl-1,3-thiazol-2-amine, is reported to be a pale yellow solid with a melting point of approximately 50–52 °C, indicating moderate thermal stability. evitachem.com Similar analysis for this compound would be required to determine its specific thermal properties.

Structure Activity Relationship Sar Investigations in N,n Diethyl 1,3 Thiazol 2 Amine Derivatives Chemical and Structural Focus

Systematic Modulation of Substituents and their Impact on Electron Density Distribution

The distribution of electron density within the N,N-diethyl-1,3-thiazol-2-amine framework is fundamentally governed by the interplay between the electron-rich thiazole (B1198619) ring and the nature of the substituents attached to it. The 2-amino group, in general, acts as a powerful electron-donating group (EDG), which increases the electron density of the thiazole nucleus. ias.ac.in This effect is amplified by the presence of two electron-donating ethyl groups, making the 2-(N,N-diethylamino) substituent a particularly strong activator. This donation occurs through both the inductive effect (+I) of the alkyl groups and, more significantly, the resonance effect (+M) of the nitrogen lone pair delocalizing into the heterocyclic ring system.

| Substituent Position | Substituent Group (Example) | Electronic Effect | Predicted Impact on Thiazole Ring Electron Density |

| C4 | -CH₃ (Methyl) | Electron-Donating (+I) | Minor increase in overall electron density. |

| C4 | -OCH₃ (Methoxy) | Electron-Donating (+M, -I) | Significant increase, particularly if resonance is effective. |

| C4 | -Cl (Chloro) | Electron-Withdrawing (-I, +M) | Overall decrease due to dominant inductive effect. |

| C4 | -NO₂ (Nitro) | Strongly Electron-Withdrawing (-I, -M) | Significant decrease in overall electron density. |

| C5 | -Br (Bromo) | Electron-Withdrawing (-I, +M) | Decrease in overall electron density. |

| C5 | -CN (Cyano) | Strongly Electron-Withdrawing (-I, -M) | Significant decrease in overall electron density. |

Influence of Steric and Electronic Factors on Molecular Conformation

The three-dimensional shape of this compound derivatives is critical for determining how they fit into a biological target, such as an enzyme's active site. The conformation is dictated by a balance of steric and electronic factors. A primary determinant of the scaffold's conformation is the significant steric hindrance introduced by the two ethyl groups on the exocyclic nitrogen. mdpi.comrsc.org This bulkiness can force the diethylamino group to twist out of the plane of the thiazole ring, which would disrupt the orbital overlap necessary for the resonance effect (+M) described in the previous section. Conformational analysis of related systems suggests that such twisting is a common feature to alleviate steric strain. nih.gov

The conformation is further influenced by substituents at the C4 and C5 positions. A bulky substituent at C4, in particular, would clash sterically with the ethyl groups, leading to a more pronounced out-of-plane rotation of the diethylamino group. rsc.org Conversely, small substituents like hydrogen or fluorine at C4 would permit a more planar conformation, allowing for more effective electronic delocalization. Computational studies on related benzothiazoles have shown that varying dihedral angles between rings leads to different stable conformers. mdpi.com The planarity of the molecule is thus a tunable feature, controlled by the steric demands of the substituents at both the C2-amino group and the C4 position.

| Substituent at C4 | Substituent at C5 | Key Influencing Factor(s) | Predicted Impact on Molecular Conformation |

| -H | -H | Steric (N,N-diethyl) | Moderate twisting of the C2-N bond is expected to relieve steric strain from the ethyl groups. |

| -CH₃ | -H | Steric (N,N-diethyl + C4-Me) | Increased steric clash; greater out-of-plane torsion of the diethylamino group compared to C4-H. |

| -Phenyl | -H | Steric (N,N-diethyl + C4-Ph) | Significant steric hindrance, forcing a highly non-planar conformation around the C2-N bond. |

| -F | -H | Electronic & Steric (minor) | Minimal steric impact; conformation largely dictated by the diethylamino group itself. |

| -H | -NO₂ | Electronic | Little direct steric impact on the C2-N group; conformation is primarily influenced by the diethylamino group's own bulk. |

Correlating Structural Features with Reactivity Profiles and Binding Topologies (Theoretical)

The electronic and conformational features of this compound derivatives directly translate into their theoretical reactivity and potential for molecular recognition. By understanding these connections, it is possible to rationally design molecules with specific properties for interacting with biological systems.

Reactivity Profile: The strong electron-donating nature of the 2-diethylamino group makes the thiazole ring, especially the C5 position, highly activated towards electrophilic attack. ias.ac.inpharmaguideline.com This inherent reactivity can be fine-tuned. For example, adding an EDG at C4 would further increase the nucleophilicity of C5, making reactions like halogenation or nitration occur more readily. Conversely, an EWG at C4 or C5 would deactivate the ring, making such reactions more difficult. The C2 carbon, attached to the electron-releasing amino group, is electron-deficient and could be susceptible to nucleophilic attack under certain conditions, though this is less common for 2-aminothiazoles. ias.ac.in

Binding Topologies (Theoretical): From a medicinal chemistry perspective, the scaffold presents several key features for molecular binding. Quantitative structure-activity relationship (QSAR) and molecular docking studies on related 2-aminothiazole (B372263) series provide a framework for these predictions. nih.govjocpr.com

Hydrogen Bonding: The ring nitrogen at the N3 position possesses a lone pair of electrons and can act as a hydrogen bond acceptor. researchgate.net

Lipophilic Interactions: The N,N-diethyl group provides a significant lipophilic (hydrophobic) region, which can engage in van der Waals interactions with nonpolar pockets in a protein binding site.

Tunable Interaction Points: Substituents at C4 and C5 can be strategically chosen to introduce additional points of interaction. A hydroxyl (-OH) or amino (-NH₂) group could serve as a hydrogen bond donor, while a phenyl group could participate in π-π stacking or hydrophobic interactions. A halogen atom could form halogen bonds.

The combination of these features allows for the design of derivatives with specific binding topologies. For instance, a derivative with a C4-phenyl group and a C5-carboxylic acid would present opportunities for hydrophobic interactions, π-stacking, and hydrogen bonding/salt bridge formation, creating a complex and potentially high-affinity binding profile. Computational tools can be used to model these interactions and predict the stability of the ligand-receptor complexes. rsc.orgnih.gov

| Structural Feature | Potential Reactivity Profile | Potential Role in Binding Topology (Theoretical) |

| 2-(N,N-diethylamino) group | Activates ring to electrophilic attack | Provides a key lipophilic interaction domain. |

| Thiazole N3 atom | Site of protonation/alkylation | Hydrogen bond acceptor. |

| Thiazole C5 position | Primary site for electrophilic substitution | Can be substituted to extend into a binding pocket. |

| C4/C5 -OH or -NH₂ substituent | - | Hydrogen bond donor/acceptor. |

| C4/C5 -Phenyl substituent | - | π-π stacking and hydrophobic interactions. |

| C4/C5 -COOH substituent | - | Hydrogen bond donor/acceptor; potential for salt bridge formation. |

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N,N-diethyl-1,3-thiazol-2-amine?

Answer:

this compound is typically synthesized via cyclization reactions involving thioamide precursors and amine derivatives. A standard protocol involves:

- Reaction Setup : Reacting N,N-diethylthiourea with α-haloketones (e.g., chloroacetone) in ethanol or methanol under reflux conditions (60–80°C) for 6–12 hours .

- Workup : Post-reaction, the mixture is cooled, filtered, and purified via recrystallization or column chromatography. Yields typically range from 60–80%, depending on substituent steric effects.

- Key Validation : Elemental analysis (C, H, N, S) and NMR spectroscopy are critical to confirm purity and structural integrity .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

Rigorous characterization requires a multi-technique approach:

- Spectroscopy :

- 1H/13C NMR : Assign signals to confirm the thiazole ring (e.g., δ 6.8–7.2 ppm for C2-H in thiazole) and ethyl groups (δ 1.2–1.4 ppm for CH3, δ 3.4–3.6 ppm for N-CH2) .

- IR : Validate N-H stretches (~3300 cm⁻¹) and C=S/C-N vibrations (~1250–1350 cm⁻¹) .

- Elemental Analysis : Match experimental C/H/N/S percentages to theoretical values (e.g., C: 58.3%, H: 7.8%, N: 13.6%, S: 15.5%) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 186 for [M+H]⁺) .

Basic: How are in vitro biological assays designed to evaluate the bioactivity of this compound derivatives?

Answer:

Common assays include:

- Antibacterial Activity : Minimum Inhibitory Concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using broth microdilution per CLSI guidelines .

- Enzyme Inhibition : Fluorometric or colorimetric assays targeting enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), critical in anaerobic metabolism .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Answer:

Optimization strategies involve:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol .

- Catalyst Use : Adding catalytic iodine (I₂) or Lewis acids (e.g., ZnCl₂) can accelerate thiazole ring formation .

- Temperature Control : Microwave-assisted synthesis at 100°C reduces reaction time from hours to minutes while maintaining yields >75% .

- DOE (Design of Experiments) : Statistical tools like response surface methodology identify optimal molar ratios (e.g., 1:1.2 thiourea:haloketone) .

Advanced: What computational approaches are used to predict the bioactivity of this compound analogs?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., PFOR enzyme). Key parameters include binding energy (ΔG ≤ -7 kcal/mol) and hydrogen bonding with active-site residues (e.g., Arg173, His176) .

- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and HOMO/LUMO energies to predict MIC values .

- MD Simulations : GROMACS or AMBER assess ligand-protein complex stability over 50–100 ns trajectories .

Advanced: How are crystallographic data for this compound derivatives refined using SHELX?

Answer:

- Data Collection : High-resolution (<1.0 Å) X-ray data collected at 100 K.

- Structure Solution : SHELXD for phase problem resolution via dual-space methods .

- Refinement : SHELXL iteratively adjusts positional/thermal parameters. Key steps:

Advanced: How can contradictory bioactivity data between synthetic batches be resolved?

Answer:

- Purity Analysis : Re-examine batches via HPLC (e.g., ≥95% purity) to rule out impurities .

- Stereochemical Checks : X-ray crystallography or CD spectroscopy to confirm absence of unintended stereoisomers .

- Biological Replicates : Repeat assays in triplicate under standardized conditions (e.g., fixed cell passage number) .

- Meta-Analysis : Compare with literature on analogous compounds (e.g., N-phenyl-thiazol-2-amine derivatives) to identify structure-activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.